2-(3-Aminooxetan-3-yl)acetic acid
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Overview
Description
Chemical Reactions Analysis
2-(3-Aminooxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Aminooxetan-3-yl)acetic acid is used extensively in scientific research, particularly in the field of proteomics Its unique structure makes it a valuable tool for studying protein interactions and modificationsThe compound’s ability to form stable complexes with various biomolecules makes it useful in biochemical assays and drug discovery .
Mechanism of Action
The mechanism of action of 2-(3-Aminooxetan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring and amino group allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(3-Aminooxetan-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a hydroxyl group instead of an amino group.
2-(3-Methyloxetan-3-yl)acetic acid: Similar structure but with a methyl group instead of an amino group.
2-(3-Phenyl-oxetan-3-yl)acetic acid: Similar structure but with a phenyl group instead of an amino group. The uniqueness of this compound lies in its amino group, which provides distinct reactivity and interaction capabilities compared to its analogs.
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(1-4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOMXRJMVQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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